5alpha-Androstan-11-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1755-32-4 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C19H30O/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(20)12-18/h13-15,17H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1 |
InChI Key |
GOOSOVWIJWBUIH-VHBIRMJSSA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3C(=O)C2)C |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5alpha Androstan 11 One
Endogenous Formation Pathways
The endogenous production of 5alpha-Androstan-11-one involves several interconnected routes, starting from cholesterol and proceeding through various steroid intermediates. These pathways can be broadly categorized into canonical, alternative (backdoor), and specific 11-oxygenated androgen biosynthesis routes.
Role of Canonical Androgen Biosynthesis
The canonical androgen biosynthesis pathway is the classical route for the production of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). researchgate.netresearchgate.net This pathway traditionally begins with cholesterol and proceeds through intermediates such as pregnenolone (B344588), progesterone (B1679170), and androstenedione (B190577). researchgate.netaacrjournals.org While the canonical pathway's primary end-products are testosterone and DHT, it also produces the necessary precursors for the formation of 11-oxygenated androgens. researchgate.netnih.gov Specifically, androstenedione, a key intermediate in the canonical pathway, can be shunted into the 11-oxygenated androgen synthesis route. oup.comnih.gov This occurs through the action of the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which converts androstenedione to 11β-hydroxyandrostenedione (11OHA4). oup.combioscientifica.comnih.gov Although not directly producing this compound, the canonical pathway is the fundamental source of the C19 steroid framework upon which subsequent 11-oxygenation and 5-alpha reduction occur.
Involvement of Alternative ("Backdoor") Pathways
Alternative, or "backdoor," pathways of androgen synthesis provide a route to potent androgens like DHT that bypasses testosterone as an intermediate. researchgate.netwikipedia.org These pathways are particularly important during fetal development for masculinization and can be activated in certain pathological conditions. wikipedia.orgplos.orgnih.gov The backdoor pathway typically starts with 17α-hydroxyprogesterone and involves 5α-reduction of C21 steroids. wikipedia.org
More recently, a "c11-oxy backdoor" or non-classical backdoor pathway has been described. researchgate.net This pathway can utilize precursors from the classical backdoor pathway, such as 11β-hydroxyprogesterone (11OHP4), and convert them into 11-oxygenated androgens. bioscientifica.comresearchgate.net For instance, 11OHP4 can be metabolized to eventually yield 11-ketodihydrotestosterone (B1662675) (11KDHT), a potent androgen. bioscientifica.com The metabolism of 11KDHT can then lead to the formation of 11-ketoandrosterone (B135574), which is structurally related to this compound. bioscientifica.com These backdoor routes highlight the complexity and redundancy in androgen production, providing alternative mechanisms for the synthesis of biologically active steroids.
Specific 11-Oxygenated Androgen Biosynthesis Routes
The primary and most direct route for the synthesis of 11-oxygenated androgens, including the precursors to this compound, originates in the adrenal glands. oup.comnih.govnih.gov This pathway is characterized by the action of CYP11B1, an enzyme almost exclusively expressed in the adrenal cortex. oup.comnih.gov
The key steps are as follows:
11β-hydroxylation: The pathway begins with the conversion of androstenedione to 11β-hydroxyandrostenedione (11OHA4) by CYP11B1. oup.combioscientifica.com Testosterone can also be a substrate, forming 11β-hydroxytestosterone (11OHT). bioscientifica.comnih.gov
Oxidation: 11OHA4 is then transported to peripheral tissues, particularly the kidneys, where it is converted to 11-ketoandrostenedione (11KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). nih.govnih.govmdpi.com
17-keto reduction: In tissues like adipose tissue, 11KA4 is a preferred substrate for aldo-keto reductase 1C3 (AKR1C3), which reduces it to the potent androgen 11-ketotestosterone (B164220) (11KT). oup.combiorxiv.orgnih.gov
5α-reduction: 11-ketotestosterone can then be 5α-reduced to 11-ketodihydrotestosterone (11KDHT). bioscientifica.comnih.gov
Metabolism to 11-ketoandrosterone: 11KDHT can be further metabolized to 11-ketoandrosterone. bioscientifica.com this compound is an alternative name for 11-ketoandrosterone.
Therefore, the specific 11-oxygenated androgen biosynthesis pathway, through a series of enzymatic steps in the adrenal glands and peripheral tissues, is the primary route leading to the formation of this compound.
Enzymatic Transformations and Interconversions
The synthesis and metabolism of this compound are critically dependent on the activity of several key enzymes. These enzymes catalyze the necessary transformations of steroid precursors and are responsible for the interconversion between different steroid molecules, ultimately influencing the local and systemic concentrations of 11-oxygenated androgens.
5alpha-Reductase Activity and Substrate Specificity
Steroid 5α-reductases (SRD5A) are crucial enzymes in androgen metabolism, most known for converting testosterone into the more potent DHT. nih.gov There are two main isoenzymes in humans, SRD5A1 and SRD5A2. nih.gov These enzymes also play a role in the metabolism of 11-oxygenated androgens.
Substrate Preference: SRD5A1, found in tissues like the liver and skin, more efficiently reduces androstenedione than testosterone. nih.gov SRD5A2, located in male reproductive tissues, preferentially acts on testosterone. nih.gov
Action on 11-Oxygenated Steroids: Both SRD5A isoenzymes can utilize 11-oxygenated derivatives of androstenedione and testosterone as substrates. nih.gov However, studies have shown that the 5α-reduction of 11-ketotestosterone (11KT) to 11-ketodihydrotestosterone (11KDHT), the immediate precursor to 11-ketoandrosterone (this compound), is catalyzed by SRD5A2 but not efficiently by SRD5A1. researchgate.netresearchgate.net In fact, the conversion of 11KT by SRD5A1 is significantly less efficient compared to its action on testosterone. bioscientifica.com This suggests that in tissues expressing high levels of SRD5A1, the production of 11KDHT is lower compared to DHT. bioscientifica.com
Alternative Precursors: While 11KT is a direct precursor, other 11-oxygenated steroids can also be 5α-reduced. 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4) are preferred substrates for 5α-reductases, yielding 11β-hydroxy-5α-androstanedione and 11-keto-5α-androstanedione, respectively. bioscientifica.com This suggests a potential pathway where 11KA4 is first 5α-reduced to 11-keto-5α-androstanedione, which is then converted to 11KDHT. bioscientifica.com
| Enzyme | Preferred Classical Substrate | Activity on 11-Oxygenated Substrates | Resulting 11-Oxygenated Product | Reference |
| SRD5A1 | Androstenedione | Can metabolize 11OHA4 and 11KA4. Inefficiently reduces 11KT. | 11β-hydroxy-5α-androstanedione, 11-keto-5α-androstanedione. | bioscientifica.comnih.govresearchgate.net |
| SRD5A2 | Testosterone | Catalyzes the 5α-reduction of 11KT. | 11-ketodihydrotestosterone (11KDHT). | researchgate.net |
11beta-Hydroxysteroid Dehydrogenase (11beta-HSD) Actions
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical for regulating the activity of both glucocorticoids and 11-oxygenated androgens by interconverting the 11-keto and 11β-hydroxy forms of steroids. wikipedia.orgmdpi.com There are two main isoforms, HSD11B1 and HSD11B2, which have opposing activities.
HSD11B1: This enzyme primarily acts as a reductase in most intact cells, converting inactive 11-keto steroids to their active 11β-hydroxy counterparts. biorxiv.orgmedchemexpress.com For example, it converts cortisone (B1669442) to cortisol. wikipedia.org In the context of 11-oxygenated androgens, HSD11B1 inactivates the potent 11KT by converting it to the less potent 11OHT. biorxiv.orgoup.com It is co-expressed with AKR1C3 in adipose tissue and can attenuate the biosynthesis of 11KT. biorxiv.org
HSD11B2: This enzyme is exclusively a dehydrogenase, inactivating 11β-hydroxy steroids by converting them to their 11-keto forms. wikipedia.orgnih.gov It plays a crucial role in converting adrenal-derived 11OHA4 to 11KA4, which is a necessary step for the subsequent production of 11KT by AKR1C3. oup.combiorxiv.orgoup.com This conversion primarily occurs in mineralocorticoid target tissues like the kidney. oup.com The expression of HSD11B2 is therefore a rate-limiting step in the peripheral activation of 11-oxygenated androgens.
| Enzyme | Primary Action | Substrate(s) (11-Oxygenated Androgens) | Product(s) (11-Oxygenated Androgens) | Reference |
| HSD11B1 | Reductase (inactivation) | 11-ketoandrostenedione (11KA4), 11-ketotestosterone (11KT) | 11β-hydroxyandrostenedione (11OHA4), 11β-hydroxytestosterone (11OHT) | biorxiv.orgoup.com |
| HSD11B2 | Dehydrogenase (activation) | 11β-hydroxyandrostenedione (11OHA4), 11β-hydroxytestosterone (11OHT) | 11-ketoandrostenedione (11KA4), 11-ketotestosterone (11KT) | oup.combiorxiv.orgoup.com |
17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) Reactions
The 17beta-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a critical role in androgen and estrogen metabolism by catalyzing the interconversion of 17-ketosteroids and their more active 17β-hydroxy forms. mdpi.comwikipedia.org These reactions are pivotal in modulating the biological activity of steroids within various tissues. In the metabolic pathway of 11-oxygenated androgens, several 17β-HSD isoforms are involved in reactions that either lead to the formation of potent androgens or their inactivation.
The conversion between 17-keto and 17β-hydroxy C19 steroids is a key regulatory step. For instance, the conversion of androstenedione (A4) to testosterone (T) is a well-known reaction catalyzed by 17β-HSDs. nih.gov Similarly, in the 11-oxygenated pathway, these enzymes regulate the balance between 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT), and between 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT). oup.comjst.go.jp
Key 17β-HSD enzymes and their roles in this pathway include:
Aldo-keto reductase 1C3 (AKR1C3/HSD17B5): This enzyme is a key androgen-activating enzyme expressed in both the adrenal zona reticularis and peripheral tissues like the prostate and adipose tissue. nih.govnih.gov It efficiently converts 11KA4 to the potent androgen 11KT. jst.go.jpnih.gov The conversion of 11OHA4 to 11KA4 is a necessary prerequisite, as 11OHA4 is not a substrate for AKR1C3. oup.com
17β-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2): This enzyme primarily catalyzes the oxidative reaction, converting 17β-hydroxysteroids back to their less active 17-keto forms. For example, it facilitates the conversion of 11KT and 11OHT to 11KA4 and 11OHA4, respectively, thereby acting as an androgen-inactivating enzyme. oup.comjst.go.jpbioscientifica.com
17β-Hydroxysteroid Dehydrogenase Type 3 (HSD17B3): Primarily expressed in the testes, HSD17B3 is responsible for converting A4 to T. nih.govnih.gov However, 11OHA4 is a poor substrate for this isoform, indicating that the direct conversion of 11OHA4 to 11OHT in the testes is not a major pathway. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 6 (HSD17B6): This enzyme has 3α-HSD activity and can convert androstanediol to dihydrotestosterone (DHT). wikipedia.org It also catalyzes the conversion of androsterone (B159326) to epi-androsterone. uniprot.org Its specific role in the direct metabolism of this compound is less characterized but it contributes to the broader landscape of 5α-reduced steroid metabolism.
The balance between the reductive activity of enzymes like AKR1C3 and the oxidative activity of enzymes like HSD17B2 is crucial in determining the local concentration of active 11-oxygenated androgens in peripheral tissues.
Table 1: Key 17β-HSD Reactions in 11-Oxygenated Androgen Metabolism
| Enzyme | Primary Reaction | Substrate(s) | Product(s) | Primary Function |
|---|---|---|---|---|
| AKR1C3 (HSD17B5) | 17-keto reduction | 11-Ketoandrostenedione (11KA4) | 11-Ketotestosterone (11KT) | Androgen Activation jst.go.jpnih.gov |
| HSD17B2 | 17β-hydroxy oxidation | 11-Ketotestosterone (11KT), 11β-Hydroxytestosterone (11OHT) | 11-Ketoandrostenedione (11KA4), 11β-Hydroxyandrostenedione (11OHA4) | Androgen Inactivation oup.comjst.go.jp |
| HSD17B3 | 17-keto reduction | Androstenedione (A4) | Testosterone (T) | Testicular T Production nih.govnih.gov |
| HSD17B6 | 3α-HSD activity, 17β-HSD activity | Androstanediol, Androsterone | Dihydrotestosterone (DHT), Epi-androsterone | Androgen Interconversion wikipedia.orguniprot.org |
Other Key Oxidoreductases and Lyases
Beyond the 17β-HSDs, several other oxidoreductases and lyases are fundamental to the biosynthesis of this compound and its precursors. These enzymes catalyze critical hydroxylation, oxidation, reduction, and cleavage reactions that define the 11-oxygenated androgen pathway. Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a donor to an acceptor molecule. medchemexpress.com
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme is essential for the production of all C19 androgens. scielo.br It performs two key reactions: the 17α-hydroxylation of pregnenolone and progesterone, followed by the 17,20-lyase reaction that cleaves the C17-20 side chain to produce the C19 steroid precursors dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (A4). oup.comnih.gov The lyase activity of CYP17A1 is a rate-limiting step for androgen biosynthesis. sun.ac.za
Cytochrome P450 11β-hydroxylase (CYP11B1): Expressed almost exclusively in the adrenal cortex, CYP11B1 is the defining enzyme for the 11-oxygenated androgen pathway. nih.govbioscientifica.com It catalyzes the 11β-hydroxylation of the androgen precursor androstenedione (A4) to form 11β-hydroxyandrostenedione (11OHA4), the primary product of this pathway released from the adrenal gland. oup.comnih.gov It can also convert testosterone to 11β-hydroxytestosterone (11OHT). nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 and 2 (HSD11B1 and HSD11B2): These enzymes are crucial for the interconversion of 11β-hydroxy and 11-keto steroids, thereby modulating steroid activity.
HSD11B2 primarily acts as an oxidase, converting 11OHA4 to 11-ketoandrostenedione (11KA4) in tissues like the kidney. oup.comnih.gov This conversion is vital as 11KA4 is the preferred substrate for the subsequent activation step to 11KT by AKR1C3. nih.gov
HSD11B1 functions mainly as a reductase in peripheral tissues like adipose tissue, converting 11KA4 back to 11OHA4 and 11KT to 11OHT. oup.comnih.gov
Steroid 5α-Reductases (SRD5A): The 5α-reductase isozymes (SRD5A1, SRD5A2, SRD5A3) catalyze the irreversible reduction of the double bond at C4-C5 of Δ4-3-ketosteroids, a critical step in forming the 5α-androstane backbone. mdpi.comwikipedia.org In the context of the 11-oxygenated pathway, SRD5A enzymes convert A4 to 5α-androstanedione and T to DHT. mdpi.com More specific to this pathway, they metabolize 11-oxygenated precursors; for example, 11KA4 is converted to 11-keto-5α-androstanedione (11K-5α-dione, an alternative name for this compound). mdpi.comresearchgate.net This creates a pathway for producing potent 5α-reduced androgens that bypasses testosterone entirely. mdpi.com
Metabolomic Profiling and Identification of Novel Metabolites
Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites in a biological system, has been instrumental in identifying and quantifying novel steroids, including those in the this compound pathway. clinexprheumatol.orglcms.cz These advanced analytical techniques, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the detailed characterization of steroid profiles in various biological fluids and tissues. frontiersin.org
Research using metabolomic approaches has led to the identification of previously uncharacterized C19 steroids. For example, studies on the metabolism of the adrenal precursor 11β-hydroxyandrostenedione (11OHA4) in prostate cancer cell lines led to the identification of several novel 5α-reduced metabolites. mdpi.com These include 11β-hydroxy-5α-androstanedione (11OH-5α-dione) and 11-keto-5α-androstanedione (11K-5α-dione, or this compound). mdpi.com Further metabolism of these compounds yields other novel steroids such as 11β-hydroxydihydrotestosterone (11OHDHT) and 11-ketodihydrotestosterone (11KDHT). mdpi.com
Downstream metabolites of the 5α-androstane pathway have also been identified as significant in various clinical contexts through metabolomic studies. In studies investigating biomarkers for diseases like Alzheimer's, ischemic stroke, and endometrial cancer, sulfated and glucuronidated forms of 5α-androstane metabolites have been detected and quantified. frontiersin.orgnih.govnih.govbohrium.com
Key metabolites identified through these profiling studies include:
11-Ketoandrosterone (11KAST): A downstream metabolite of this compound, identified in circulation and associated with clinical outcomes in some cancers. researchgate.netfrontiersin.org
11β-Hydroxyandrosterone (11OHAST): Another major metabolite of the 11-oxygenated pathway found in circulation. researchgate.netfrontiersin.org
5alpha-androstan-3alpha,17beta-diol disulfate and monosulfate: These conjugated metabolites have been identified in serum and linked to the risk of neurological conditions. nih.govnih.gov
Androsterone sulfate (B86663) and Epiandrosterone sulfate: These are terminal metabolites of the androgen pathway, and their levels in circulation have been associated with various health conditions. nih.govbohrium.com
Table 2: Novel Metabolites Identified in the this compound Pathway
| Metabolite | Precursor(s) | Key Enzymes in Formation | Context of Identification |
|---|---|---|---|
| 11-Keto-5α-androstanedione (this compound) | 11-Ketoandrostenedione (11KA4) | SRD5A | Metabolism studies in cell lines mdpi.comresearchgate.net |
| 11β-Hydroxy-5α-androstanedione (11OH-5α-dione) | 11β-Hydroxyandrostenedione (11OHA4) | SRD5A | Metabolism studies in cell lines mdpi.com |
| 11-Ketodihydrotestosterone (11KDHT) | 11-Ketotestosterone (11KT) | SRD5A | Metabolism studies in cell lines mdpi.combioscientifica.com |
| 11-Ketoandrosterone (11KAST) | 11-Keto-5α-androstanedione | 3α-HSD | Metabolomic profiling, metabolism studies researchgate.netfrontiersin.org |
| 11β-Hydroxyandrosterone (11OHAST) | 11β-Hydroxy-5α-androstanedione | 3α-HSD | Metabolomic profiling, metabolism studies researchgate.netfrontiersin.org |
| 5α-Androstan-3α,17β-diol disulfate | 5α-Androstan-3α,17β-diol | Sulfotransferases | Metabolomic profiling in human serum nih.govnih.gov |
Biological Significance and Mechanistic Roles of 5alpha Androstan 11 One
Roles in Non-Human Model Systems
The study of 5alpha-Androstan-11-one, also known as 11-Ketoandrosterone (B135574) (11KAST), and its parent compounds in non-human models has been crucial for understanding their metabolic pathways and physiological relevance across different species.
Research into 11-oxygenated androgens (11-oxyandrogens) has revealed significant species-specific differences in their production and circulation. A comprehensive analysis across 18 animal species demonstrated that circulating 11-oxyandrogens, including the precursors to 11KAST, are present in notable concentrations (0.1 to 10 nM) in pigs, guinea pigs, and various primates like the rhesus macaque, baboon, and chimpanzee. nih.gov In contrast, these compounds were not found in significant amounts in rats or mice. nih.gov This suggests that rodents, common preclinical models, may not be suitable for studying the effects of endogenous 11-oxyandrogens. bham.ac.uk
In teleost fish, 11-ketotestosterone (B164220) (11KT), the direct precursor to 11KAST via 5α-reduction, is a well-established and biologically important testicular androgen. nih.gov Studies show high levels of 11KT in male trout but not females, indicating a gonadal origin. nih.gov Conversely, in primates, circulating 11KT concentrations are similar between males and females, which points towards the adrenal gland, rather than the testes, as the primary source of 11-oxyandrogen precursors. nih.gov
Studies in early equine conceptuses have also highlighted the activity of the 5α-reductase pathway. Research demonstrated the formation of 5α-reduced metabolites from precursors like androstenedione (B190577) and testosterone (B1683101) in the horse embryo and its surrounding membranes between 20 and 31 days of pregnancy. nih.gov This early presence suggests a potential role for these steroids, including the pathway leading to 11KAST, in embryonic development. nih.gov Additionally, mouse models of Polycystic Ovary Syndrome (PCOS) have been utilized to investigate the effects of 11-oxygenated androgens, as these compounds are elevated in human PCOS. mdpi.com
Table 1: Presence of Circulating 11-Oxygenated Androgens in Various Animal Species Data sourced from a comparative analysis of C19 steroids. nih.gov
| Species Group | Finding | Implication |
| Primates (Human, Chimpanzee, Baboon, Rhesus Macaque) | Notable circulating levels (0.1-10 nM) of 11-oxyandrogens. | Adrenal-derived production, similar levels in males and females. |
| Pigs, Guinea Pigs | Notable circulating levels (0.1-10 nM) of 11-oxyandrogens. | Presence confirmed, suggesting relevance in these species. |
| Rats, Mice | No significant circulating levels of 11-oxyandrogens found. | Limited utility as models for studying endogenous 11-oxyandrogens. |
| Teleost Fish (Trout) | High levels of 11-ketotestosterone found, particularly in males. | Primarily gonadal origin, serving as a major androgen. |
| Horses | Formation of 5α-reduced steroids confirmed in early conceptuses. nih.gov | Suggests a role in early embryonic development. nih.gov |
In vitro studies using various cell lines have been instrumental in elucidating the metabolic pathways that produce 11KAST and its precursors. Prostate cancer (PC) cell lines have been a primary focus, given the role of androgens in the disease. espeyearbook.org Studies using the LNCaP human prostate cancer cell line showed that these cells can metabolize 11β-hydroxyprogesterone (11OHP4) and 11-ketoprogesterone (B144819) (11KP4) into the potent androgen 11-ketodihydrotestosterone (B1662675) (11KDHT), a direct precursor to 11KAST. nih.gov This confirmed the existence of a "backdoor" pathway for the synthesis of potent 11-oxyandrogens within prostate cells. nih.govbioscientifica.com
The metabolism of testosterone has been investigated in various prostate cell lines, including HPC-36M, DU145, PC-3/MA2, and LNCaP, to develop models for studying androgen metabolism. ucl.ac.uk Similarly, human skin-derived cell lines, such as SZ95 sebocytes and HaCaT keratinocytes, have been used to study androgen metabolism. thieme-connect.com In SZ95 sebocytes, testosterone is primarily converted to androstenedione and subsequently to 5α-androstanedione and androsterone (B159326). thieme-connect.com The use of 5α-reductase inhibitors in these cell lines confirmed their utility in screening compounds that affect androgen metabolism. thieme-connect.com
Furthermore, cell-based aromatase expression systems have been employed to demonstrate that 11-oxygenated androgens can be converted to 11-oxygenated estrogens, although these estrogenic metabolites were not detectable in human circulation. nih.gov This suggests that in vivo, 11-oxygenated androgens primarily function as androgens. nih.gov
Table 2: Summary of In Vitro Cell Line Studies on 11-Oxygenated Androgen Metabolism
| Cell Line | Cell Type | Key Findings |
| LNCaP | Human Prostate Cancer | Can metabolize 11OHP4 and 11KP4 to 11KDHT, confirming a "backdoor" synthesis pathway. nih.govbioscientifica.com Used to study mitogenic stimulation by DHT. plos.org |
| DU145 | Human Prostate Cancer | Used as a model to study androgen metabolism and the effects of 5α-reductase inhibitors. ucl.ac.uk |
| HEK293 | Human Embryonic Kidney | Used in transfection studies to characterize the properties of 5α-reductase isozymes involved in androgen metabolism. ucl.ac.uk |
| SZ95 Sebocytes | Human Sebaceous Gland Cells | Metabolize testosterone to androstenedione and its 5α-reduced products; used to test 5α-reductase inhibitors. thieme-connect.com |
| HaCaT Keratinocytes | Human Keratinocytes | Showed complete inhibition of testosterone to 5α-DHT conversion with a 5α-reductase type 1 inhibitor. thieme-connect.com |
Animal Models of Steroid Metabolism
Involvement in Steroid Hormone Receptor Modulation (Mechanistic Studies)
While 11KAST is a key metabolite in the 11-oxygenated androgen pathway, its direct activity at steroid hormone receptors is distinct from its potent precursors.
Mechanistic studies have consistently shown that 11KAST itself is not a potent agonist of the androgen receptor (AR). wikipedia.org It is considered a terminal metabolite with low to negligible direct receptor-activating capability. Its significance lies in its status as a stable biomarker for the production and metabolism of more potent 11-oxygenated androgens. wikipedia.org
The primary bioactive androgens of this pathway are 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT). bioscientifica.com In vitro studies confirm that 11KT and 11KDHT are potent androgens capable of activating the AR and stimulating the growth of prostate cancer cells at concentrations comparable to testosterone and dihydrotestosterone (B1667394) (DHT). bioscientifica.com 11KAST is formed from the 5α-reduction of 11KT and subsequent A-ring reduction. This metabolic step effectively terminates the potent androgenic signal of 11KT. wikipedia.org Therefore, while the pathway leading to 11KAST is highly relevant to androgen-driven conditions, 11KAST itself is not the direct driver of AR activation. bioscientifica.com
Table 3: Comparative Androgenic Activity of 11-Oxygenated Steroids
| Compound | Role in Pathway | Androgen Receptor (AR) Activity |
| 11β-hydroxyandrostenedione (11OHA4) | Precursor | Negligible / Inactive. bioscientifica.com |
| 11-ketoandrostenedione (11KA4) | Precursor | Negligible / Inactive. bioscientifica.com |
| 11-ketotestosterone (11KT) | Potent Androgen | High (similar to testosterone). bioscientifica.comoup.com |
| 11-ketodihydrotestosterone (11KDHT) | Potent Androgen | High (similar to DHT). bioscientifica.com |
| This compound (11KAST) | Metabolite | Low / Inactive. |
Current research on androgen metabolite interactions with estrogen receptor beta (ERβ) has primarily focused on a different compound: 5α-androstane-3β,17β-diol (3β-Adiol). This metabolite of DHT is recognized as a potent and selective endogenous ligand for ERβ. frontiersin.orgpnas.org Studies have shown that 3β-Adiol's activation of ERβ plays a significant role in modulating the hypothalamo-pituitary-adrenal (HPA) axis and regulating gene expression in the prostate. frontiersin.orgpnas.org In male rats, 3β-diol acting through ERβ in the hypothalamus can inhibit the stress response. nih.gov
In contrast, there is a lack of significant scientific evidence from the search results linking this compound directly to the modulation of ERβ. The available literature indicates that the structural features required for potent ERβ activation are not characteristic of 11KAST, and the modulatory roles within the androgen metabolic network are highly specific to individual steroid structures.
Androgen Receptor Interaction Studies
Neurosteroid Activity and Modulation of Receptors
The potential for this compound to act as a neurosteroid is suggested by its structural similarity to known neuroactive steroids. Neurosteroids are synthesized in the brain and can rapidly modulate neuronal excitability, often by interacting with membrane-bound receptors like the GABA-A receptor. nih.govnih.gov
Androstane (B1237026) steroids are a recognized class of neurosteroids. researchgate.net Specifically, androsterone (3α-hydroxy-5α-androstan-17-one), which differs from 11KAST only by the absence of the 11-keto group, is a known positive allosteric modulator of the GABA-A receptor, possessing anticonvulsant effects. wikipedia.orgebi.ac.uk This action enhances GABA-mediated inhibition in the brain. researchgate.net The A-ring reduced structure of these steroids is considered critical for this activity. nih.gov
While direct studies on 11KAST's neurosteroid activity are limited, evidence from a related synthetic compound provides a compelling link. The compound R 5135 (3α-hydroxy-16-imino-5β-17-androstan-11-one), which is an 11-one androstane derivative, was found to act as a competitive GABA antagonist. nih.gov This demonstrates that the 11-one androstane skeleton can indeed interact with the GABA-A receptor complex, although the specific effect (modulator vs. antagonist) can vary based on other structural modifications. nih.gov This finding, combined with the established neuroactivity of the closely related androsterone, suggests that this compound is a candidate for possessing neuroactive properties and warrants further investigation into its potential role in modulating GABAergic neurotransmission. wikipedia.orgnih.gov
Interplay with Intracrine Androgen Signaling
Intracrine androgen signaling refers to the process where cells in peripheral tissues synthesize active androgens from circulating inactive steroid precursors. nih.gov This localized production of hormones allows tissues to regulate their own androgenic environment, which is distinct from the endocrine model where active hormones are secreted into the bloodstream by glands and travel to target tissues. nih.govnih.gov Androgen signaling is critical for reproductive health and metabolic homeostasis in both males and females and is primarily mediated by the activation of the androgen receptor (AR) by testosterone and the more potent 5α-dihydrotestosterone (DHT). nih.gov
This compound, also known as 11-ketoandrosterone, is an integral component of the 11-oxygenated androgen pathway, a series of metabolic routes that have gained attention for their role in contributing to the body's total androgen pool, especially in women, children, and certain pathological states. nih.govrupahealth.com This compound is a metabolite of 11-ketotestosterone (11KT), a potent androgen produced primarily by the adrenal glands. rupahealth.comresearchgate.net The synthesis of this compound occurs via the 5α-reduction of 11-ketotestosterone, a reaction catalyzed by the enzyme steroid 5α-reductase 2 (SRD5A2). rupahealth.comwikipedia.org
The 11-oxygenated androgen pathway mirrors the classical androgen pathway. Just as testosterone is converted to the more potent DHT, 11KT is converted to 11-ketodihydrotestosterone (11KDHT), an androgen with potency comparable to DHT. bioscientifica.com this compound is a downstream metabolite of 11KDHT, analogous to how androsterone is a metabolite of DHT in the classical pathway. bioscientifica.comwikipedia.org While 11-keto derivatives generally exhibit lower androgenic bioactivity than their non-keto counterparts, the process of 5α-reduction tends to increase androgenic potency. nih.gov The intracellular or intracrine activation of these C19 androgen precursors within peripheral target tissues is of significant biological importance. nih.gov
The interplay of this compound within intracrine signaling is complex. While it is a metabolite that can be excreted, there is evidence to suggest it may not be merely an inactive end-product. wikipedia.org It has been proposed that, similar to the "backdoor" pathway for DHT synthesis, metabolites like 11-ketoandrosterone could potentially be converted back into the highly potent 11KDHT within tissues like the prostate, thereby contributing to sustained androgen receptor activation. bioscientifica.com This highlights the compound's role within a dynamic system of androgen synthesis and metabolism at the cellular level.
Role in Mechanistic Understanding of Physiological Processes and Related Conditions
The study of this compound provides valuable insights into physiological and pathophysiological processes, particularly those involving adrenal androgens. Because it is a downstream product of adrenal-derived 11KT, this compound serves as a specific urinary biomarker for the production of 11-oxygenated androgens. rupahealth.comwikipedia.org This is clinically relevant for assessing adrenal steroidogenesis, especially in conditions where adrenal androgen production is dysregulated. rupahealth.com
A key area where 11-oxygenated androgens, and by extension their metabolites like this compound, are of interest is in castration-resistant prostate cancer (CRPC). In this condition, despite androgen deprivation therapy that suppresses gonadal testosterone production, the prostate cancer cells can often continue to proliferate due to persistent androgen receptor signaling. bioscientifica.comoaepublish.com This resistance can be driven by the intracrine synthesis of potent androgens within the tumor microenvironment from adrenal precursors. oaepublish.comaacrjournals.orgijbs.com The 11-oxygenated androgen pathway, which persists after castration, is a significant source of these androgens. bioscientifica.com The principal androgen of this pathway, 11KT, and its potent 5α-reduced metabolite, 11KDHT, can activate the androgen receptor. bioscientifica.com The metabolism of 11KDHT yields 11-ketoandrosterone, and understanding this pathway is crucial for elucidating mechanisms of drug resistance. bioscientifica.comoaepublish.com It is hypothesized that the intratumoral conversion of metabolites back to potent androgens like 11KDHT could contribute to the progression of CRPC. bioscientifica.com
Elevated adrenal androgen activity is also a feature of other conditions, such as polycystic ovarian syndrome (PCOS). researchgate.net Measuring metabolites of the 11-oxygenated pathway can provide a more complete picture of the total androgenic load in these patients, which may not be fully reflected by measuring testosterone alone. rupahealth.com
The table below summarizes key research findings related to the pathways and enzymes involved with this compound, providing a mechanistic framework for its role in health and disease.
Table 1: Key Enzymes and Pathways in this compound Metabolism
| Precursor/Metabolite | Enzyme | Product | Pathway Significance | Reference(s) |
|---|---|---|---|---|
| 11-Ketotestosterone (11KT) | SRD5A2 (Steroid 5α-reductase 2) | 11-Ketodihydrotestosterone (11KDHT) | Conversion to a highly potent androgen in the 11-oxygenated pathway. | wikipedia.orgbioscientifica.com |
| 11-Ketodihydrotestosterone (11KDHT) | Aldo-keto reductases / Hydroxysteroid dehydrogenases | This compound (11-Ketoandrosterone) | A key metabolic step mirroring the classical androgen pathway, leading to a urinary marker of 11-oxy androgen production. | bioscientifica.com |
| This compound (11-Ketoandrosterone) | (Proposed) HSDs / Reductases | 11-Ketodihydrotestosterone (11KDHT) | A proposed "backdoor" pathway that could regenerate potent androgens within tissues, contributing to sustained AR signaling. | bioscientifica.com |
| Androstenedione | CYP11B1 | 11β-hydroxyandrostenedione | Initial step in the adrenal synthesis of 11-oxygenated androgens. | ijbs.com |
Understanding the role of this compound and its associated metabolic pathways is crucial for developing a more nuanced view of androgen physiology. It highlights the importance of adrenal-derived steroids and intracrine mechanisms in maintaining androgen balance and driving androgen-dependent diseases. nih.govrupahealth.combioscientifica.com
Structure Activity Relationship Sar Studies of 5alpha Androstane Derivatives
Impact of Substitutions on Enzyme Inhibition Profiles
Substitutions on the 5alpha-androstane (B165731) scaffold have a profound effect on the inhibition of various steroidogenic enzymes, which are critical in the biosynthesis of active steroid hormones. tandfonline.comresearchgate.net
5α-reductase is a key enzyme that converts testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). wikipedia.orgnih.govnih.gov Inhibition of this enzyme is a major therapeutic strategy for conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. nih.govnih.gov The structure-activity relationships for 5alpha-androstane derivatives as 5α-reductase inhibitors are well-studied.
A-Ring Modifications: The presence of a 3-oxo group and a 4-aza substitution is a hallmark of many potent 5α-reductase inhibitors. nih.gov The 4-N-methyl derivative of a 4-azasteroid is often more active than the corresponding 4-N-H analog, though the latter may have lower androgen receptor affinity. nih.gov The introduction of a double bond at the C-1 position in the A-ring can also influence inhibitory activity. nih.gov
C-17 Substitutions: A lipophilically substituted semipolar group in the C-17 side chain of 4-aza-3-oxo-5α-androstanes enhances 5α-reductase inhibition. nih.gov For example, 17β-N,N-disubstituted carbamoyl (B1232498) groups have been shown to yield potent inhibitors with very low affinity for the androgen receptor. nih.gov In contrast, a simple carbonyl group at C-3 appears to be critical for inhibitory activity in some series, as its replacement or modification can lead to a loss of inhibition. mdpi.com
Other Substitutions: The introduction of a hydroxyimino group (oxime) at C-20 in certain C21 steroids can result in good inhibitory activity. mdpi.com For instance, several 4-azasteroid-20-oximes have demonstrated potent inhibition of 5α-reductase. mdpi.com
| Compound | Substitution Pattern | 5α-Reductase Inhibition (IC50 or Ki) | Source |
|---|---|---|---|
| 17β-N,N-diethylcarbamoyl-4-aza-5α-androstan-3-one | 4-aza, 3-one, 17β-diethylcarbamoyl | Ki = 29.2 nM | nih.gov |
| 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one | 4-aza, 3-one, 17β-diisopropylcarbamoyl | Ki = 12.6 nM | nih.gov |
| Finasteride | 4-aza, 1-en, 3-one, 17β-(N-tert-butylcarbamoyl) | IC50 = 69 nM (Type 2) | wikipedia.orgnih.govcuaj.ca |
| Dutasteride | 4-aza, 3-one, 17β-(N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl) | IC50 = 6 nM (Type 1), 7 nM (Type 2) | wikipedia.orgnih.govcuaj.ca |
| 4-Azasteroid-20-oxime (Compound 6) | 4-aza, 3-one, 20-hydroxyimino (pregnane derivative) | IC50 = 10 nM | mdpi.com |
| 4-Azasteroid-20-oxime (Compound 8) | 4-aza, 1-en, 3-one, 20-hydroxyimino (pregnane derivative) | IC50 = 11 nM | mdpi.com |
Besides 5α-reductase, 5alpha-androstane derivatives can modulate other enzymes involved in steroid metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenases (17β-HSDs). tandfonline.com
Aromatase Inhibition: Aromatase converts androgens into estrogens. tandfonline.com Modifications to the A and D rings of the androstane (B1237026) structure are crucial for aromatase inhibition. While a C-3 carbonyl group is not strictly essential, a 5α-stereochemistry and a certain planarity in the A and B rings are required for potent inhibition. nih.gov For example, 3-deoxy-5α-steroidal olefins and their epoxide derivatives can be strong competitive aromatase inhibitors. nih.gov Conversely, expanding the D-ring from a five-membered cyclopentanone (B42830) to a six-membered δ-lactone ring tends to decrease inhibitory potency. nih.gov
17β-HSD Modulation: Some 4-aza-5α-androstane derivatives that inhibit 5α-reductase have also been found to inhibit 17β-HSD7. researchgate.net This suggests a potential for developing dual inhibitors, although selective inhibitors for 17β-HSD7 have also been identified within this class. researchgate.net
5alpha-Reductase Inhibitors
Modulation of Receptor Binding Affinities
The interaction of 5alpha-androstane derivatives with nuclear receptors, particularly the androgen receptor (AR) and estrogen receptor (ER), is highly dependent on specific structural features.
Androgen Receptor (AR) Affinity: The affinity for the AR is sensitive to substitutions across the steroid skeleton. For many 5α-reductase inhibitors, a low affinity for the AR is desirable to avoid direct androgenic or antiandrogenic effects. nih.gov Introducing a nitrogen atom at the 4-position significantly lowers AR affinity compared to the carbocyclic parent compound. nih.gov Furthermore, 4-azasteroids that are unsubstituted at the nitrogen (4-N-H) have markedly lower receptor affinity than their 4-N-methyl analogs. nih.gov The introduction of a 16-methyl group, regardless of its stereochemistry (α or β), substantially decreases binding affinity to the AR, with 16α-methyl derivatives binding more weakly than their 16β-isomers. nih.gov In contrast, the 17β-hydroxyl group is a key feature that enhances AR binding potency. nih.gov
Estrogen Receptor (ER) Affinity: While androstane derivatives are typically associated with androgenic activity, some can interact with estrogen receptors. The metabolite of DHT, 5α-androstane-3β,17β-diol (3β-Adiol), does not bind to the AR but shows a high affinity for ERβ. aacrjournals.org This interaction is significant as it can mediate protective, anti-proliferative effects in prostate cancer cells. aacrjournals.orgmdpi.com Surprisingly, some A-nor-5α-androstane derivatives that lack the classical phenolic A-ring of estrogens can still interact with the ER, often as weak estrogens with potential anti-estrogenic activity. nih.gov
| Compound/Derivative Class | Structural Feature | Effect on Receptor Affinity | Source |
|---|---|---|---|
| 4-Aza-5α-androstan-3-ones | Nitrogen at position 4 | Greatly diminished androgen receptor activity. | nih.govnih.gov |
| 16-Methyl-5α-androstane derivatives | Methyl group at C-16 | Substantially decreases androgen receptor binding affinity. | nih.gov |
| 5α-Androstan-17β-ol derivatives | Hydroxyl group at 17β | Enhances androgen receptor binding potency. | nih.gov |
| 5α-Androstane-3β,17β-diol (3β-Adiol) | 3β,17β-diol | No androgen receptor binding; high affinity for estrogen receptor β (ERβ). | aacrjournals.org |
| A-nor-5α-androstane derivatives | Contracted A-ring | Some derivatives interact with the estrogen receptor. | nih.gov |
Computational Approaches to SAR (QSAR and Docking Studies)
In the absence of a crystal structure for key enzymes like human 5α-reductase, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding SAR. actascientific.com
QSAR Studies: QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. For 17β-hydroxy-5α-androstane derivatives, QSAR models have shown that the shape, hydrophobicity, and electronic properties of the steroid are significant for its molecular interactions and biological activity. researchgate.net A 2D-QSAR model developed for a series of 3β-substituted esters of androstane derivatives successfully correlated their structure with human 5α-reductase inhibitory activity. actascientific.com The model identified four descriptors with positive and negative correlations to the inhibitory activity, providing insights for lead optimization. actascientific.com
Molecular Docking: Docking studies simulate the binding of a ligand to the active site of a target protein, predicting the binding orientation and energy. These studies on steroidal 5α-reductase inhibitors suggest that hydrophobic and electrostatic interactions play a key role in the inhibition mechanism. researchgate.net Docking analyses of newly designed compounds can predict their binding affinity and help identify the crucial interactions between the ligand and the protein's amino acid residues, guiding the rational design of more potent inhibitors. researchgate.net For example, docking studies on pyrazole (B372694) derivatives of pregnenolone (B344588) against aromatase have helped to rationalize their inhibitory activity. tandfonline.com
These computational approaches not only help in interpreting experimental data but also facilitate the in-silico screening and design of novel 5alpha-androstane derivatives with desired biological profiles. researchgate.netresearchgate.net
Advanced Analytical Methodologies for 5alpha Androstan 11 One Research
Chromatographic Techniques Development
Chromatographic methods are fundamental to the separation and quantification of 5alpha-Androstan-11-one from complex biological matrices. The evolution of these techniques has led to significant improvements in resolution, speed, and detection limits.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like steroids. thermofisher.comscioninstruments.com In the context of this compound research, GC-MS serves as a primary tool for both screening and confirmation. researchgate.net The process involves vaporizing the sample, separating its components on a capillary column, and then ionizing and detecting the molecules based on their mass-to-charge ratio. thermofisher.comscioninstruments.comlongdom.org
For steroid analysis, including this compound, samples often require derivatization, such as conversion to trimethylsilyl (B98337) (TMS) derivatives, to increase their volatility and improve chromatographic performance. researchgate.net GC-MS can be operated in different modes; full-scan mode provides a complete mass spectrum for structural elucidation, while selected ion monitoring (SIM) mode offers enhanced sensitivity for targeted quantification by monitoring specific fragment ions characteristic of the analyte. thermofisher.comresearchgate.netlongdom.org This targeted approach is particularly valuable in anti-doping analysis, where low detection limits are essential. researchgate.netnih.gov Isotope dilution GC-MS is considered a reference method for the accurate quantification of steroid hormones in serum. nih.gov
Table 1: GC-MS Parameters for Steroid Analysis
| Parameter | Description |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Often involves liquid-liquid extraction and derivatization (e.g., TMS ethers). researchgate.net |
| Ionization Mode | Typically Electron Ionization (EI). researchgate.net |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. thermofisher.comresearchgate.netlongdom.org |
| Applications | Urinary steroid profiling, detection of anabolic agents, reference method for serum steroids. nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering high sensitivity and specificity without the need for derivatization. wikipedia.organnlabmed.orgresearchgate.net This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. wikipedia.org LC-MS/MS is particularly advantageous for analyzing complex biological fluids. wikipedia.organnlabmed.org
In a typical LC-MS/MS workflow, the sample is first separated on a liquid chromatography column. The eluted compounds are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov The tandem mass spectrometry aspect (MS/MS) involves selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and is widely used for quantification. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous determination of multiple steroids in various biological matrices. researchgate.netnih.gov
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). ijcrt.orgeag.com This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. ijcrt.orgau.dkbiomedpharmajournal.org When coupled with mass spectrometry (UHPLC-MS/MS), it provides a powerful platform for steroid analysis. researchgate.net
The higher pressure capabilities of UHPLC systems allow for the use of longer columns or higher flow rates, leading to more efficient separations of complex mixtures. ijcrt.orgeag.com In the context of this compound research, UHPLC can significantly reduce sample analysis time while maintaining or even improving data quality. researchgate.net This is particularly beneficial in high-throughput screening environments, such as clinical and anti-doping laboratories. researchgate.netijcrt.org
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | GC-MS | LC-MS/MS | UHPLC-MS/MS |
| Derivatization | Usually required | Not typically required | Not typically required |
| Analysis Time | Longer | Moderate | Shorter researchgate.netau.dk |
| Sensitivity | Good | High annlabmed.org | Very High au.dkbiomedpharmajournal.org |
| Resolution | Good | High | Very High eag.comau.dk |
| Primary Application | Volatile/Semi-volatile compounds thermofisher.com | Broad range of compounds wikipedia.org | High-throughput analysis ijcrt.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements within a sample, which can reveal its origin. fmach.itthermofisher.combayern.de In the context of steroid analysis, IRMS is crucial for distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) sources of a substance. nih.gov This is particularly important in anti-doping control to confirm the misuse of testosterone (B1683101) and other pseudo-endogenous steroids. nih.govnih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the definitive structural elucidation of compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. fepbl.comebsco.com It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms within a molecule. fepbl.comebsco.com
For the structural elucidation of this compound, various NMR experiments are employed. One-dimensional (1D) NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com More advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei, allowing for the complete and unambiguous assignment of the molecule's structure. mdpi.com NMR is considered a gold standard for the absolute structure elucidation of metabolites. researchgate.net
Development and Use of Reference Standards and Internal Standards
The accuracy and reliability of quantitative analytical methods for this compound, also known as 11-keto-androsterone, are fundamentally dependent on the development and proper use of high-purity reference standards and appropriate internal standards. tajhizkala.irdemarcheiso17025.com These standards are indispensable tools in the validation of analytical procedures, ensuring that measurements are both precise and traceable. tajhizkala.irdemarcheiso17025.com They serve critical functions in method development, calibration, and routine quality control, particularly in complex biological matrices where the analyte is often present at low concentrations. sigmaaldrich.comwuxiapptec.com
Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base. casss.orgroutledge.com For this compound, this entails a sample of the compound that has been rigorously analyzed to confirm its identity and establish its purity. routledge.com International standards, such as those outlined by ISO/IEC 17025, mandate the use of such standards for method validation to ensure that analytical methods produce valid and reliable results. tajhizkala.irdemarcheiso17025.com
The characterization of a this compound reference standard typically involves a suite of analytical techniques to confirm its structural integrity and purity. This can include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) to confirm molecular weight, and chromatographic methods (e.g., HPLC, GC) to assess purity. routledge.com The objective is to provide objective evidence that the standard is suitable for its intended use, which includes creating calibration curves to quantify the concentration of this compound in unknown samples. tajhizkala.irich.org
Internal Standards
In quantitative analysis, particularly with chromatography-mass spectrometry techniques like GC-MS and LC-MS/MS, an internal standard (IS) is crucial for achieving high accuracy and precision. clinlabint.comnih.gov An IS is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known, constant amount to every sample, calibrator, and quality control sample before processing. wuxiapptec.comnih.gov Its purpose is to correct for variations that can occur at any stage of the analytical process, including sample extraction, derivatization, injection volume, and instrument response. sigmaaldrich.comwuxiapptec.comchromforum.org
The ideal internal standard for this compound analysis is a stable isotope-labeled (SIL) version of the molecule itself. sigmaaldrich.comnih.gov These SIL-IS, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled this compound, are considered the gold standard. nih.gov They co-elute with the unlabeled analyte and exhibit nearly identical behavior during extraction and ionization, but are distinguishable by the mass spectrometer due to their mass difference. sigmaaldrich.com This allows for the calculation of an analyte-to-IS peak area ratio, which normalizes the final result and compensates for both analyte loss during sample preparation and matrix-induced ion suppression or enhancement in the mass spectrometer. wuxiapptec.comclinlabint.com
The following table summarizes the types of standards used in the analysis of androgens like this compound.
| Standard Type | Purpose | Common Examples for Androgen Analysis | Key Advantages |
| Reference Standard | Identification, Calibration Curve Generation, Quality Control | High-purity crystalline this compound | Enables accurate quantification of the analyte by providing a reliable comparison point. ich.org |
| Internal Standard (IS) | Correction for procedural variability (extraction, instrument response) | Stable Isotope-Labeled (SIL) Analogs (e.g., d₃-Testosterone, ¹³C₃-Testosterone) | Corrects for analyte loss and matrix effects, improving accuracy and precision. sigmaaldrich.comclinlabint.com |
| Structural Analogue IS | Correction when a SIL-IS is unavailable | Structurally similar steroids (e.g., Proscar for an aza-androstane) nih.gov | Mimics analyte behavior, but may have different extraction recovery and ionization efficiency. wuxiapptec.com |
Research Findings and Applications
The use of internal standards is a cornerstone of modern steroid analysis by LC-MS/MS, which is considered a reference method for many androgens. clinlabint.comnih.gov Research in doping control and clinical diagnostics frequently employs SIL-IS to ensure the rigorous quality standards required for accurate testing are met. sigmaaldrich.com For instance, in methods developed for the simultaneous detection of multiple anabolic-androgenic steroid metabolites, deuterated analogs are added to urine samples prior to extraction and analysis by LC-MS/MS. sigmaaldrich.com The ratio of the native analyte to its labeled internal standard is used to construct the calibration curve and quantify the analyte in test samples. nih.gov
A study detailing the analysis of a novel 5-alpha reductase inhibitor used a structural analog, Proscar, as the internal standard for an HPLC-MS-MS method. nih.gov While not a SIL-IS, the chosen analog provided adequate performance for the assay, which was validated over a specific concentration range in human plasma. nih.gov This highlights that while SIL-IS are preferred, well-chosen structural analogs can be effective when a labeled version is not available. wuxiapptec.com
The development process for these standards is meticulous. For example, a study on androgen-responsive genes prepared a reference standard RNA by pooling equal amounts of RNA from different prostate cell lines to be used in every microarray hybridization, ensuring consistency across experiments. pnas.org This principle of creating a consistent, well-characterized reference material is universal across different types of biological analysis. cellandgene.com
The following table presents examples of internal standards used in validated steroid hormone assays, illustrating the common practice in the field.
| Analytical Method | Analyte(s) | Internal Standard Used | Matrix | Research Focus |
| LC-MS/MS | Testosterone and other steroids | Deuterium-labeled Testosterone (e.g., Testosterone-d₃) researchgate.net | Serum, Plasma clinlabint.com | Clinical Diagnostics (e.g., PCOS, infertility) clinlabint.comnih.gov |
| GC-MS/MS | Adrenosterone (11OXO) metabolites | Deuterium-labeled steroids | Urine | Anti-Doping Control researchgate.net |
| HPLC-MS-MS | (5alpha,7beta,16beta)-16[(4-chlorophenyl)oxy]-4,7-dimethyl-4-aza-androstan-3-one nih.gov | Proscar (Finasteride) | Human Plasma | Pharmacokinetics nih.gov |
| LC-MS/MS | Multiple Steroids | Mixture of deuterated internal standards sciex.com | Plasma | General steroid profiling sciex.com |
Chemical Synthesis and Biotransformation Methodologies for Research
Laboratory Synthesis Routes
The laboratory synthesis of 5alpha-Androstan-11-one and related 11-oxygenated androstane (B1237026) derivatives is a multi-step process that often begins with readily available corticosteroids or unsaturated steroid intermediates. cas.cz Key transformations include selective reductions and oxidations to achieve the desired stereochemistry and functional groups.
A common strategy involves the use of androst-4-ene-3,17-dione as a starting material. This unsaturated ketone can be prepared in high yield from cortisol through oxidative degradation of the corticoid side chain using reagents like sodium bismuthate. cas.cz The synthesis proceeds through the following key steps:
Catalytic Hydrogenation: The Δ⁴ double bond of the androstene precursor is reduced to create the saturated A/B ring junction characteristic of the 5α-androstane skeleton. This is typically achieved through catalytic hydrogenation over a palladium catalyst (e.g., Pd/CaCO₃). cas.cz This reaction yields the 5α-androstane-3,17-dione.
Selective Reduction (Optional): If starting from a precursor with multiple ketone groups (e.g., at C-3 and C-17), selective reduction may be necessary. For example, using a calculated amount of a bulky reducing agent like lithium tri-tert-butoxyaluminium hydride allows for the selective reduction of the 3-oxo group while leaving a 17-oxo group intact. cas.cz
Oxidation of the 11-hydroxyl group: The most critical step for forming the 11-one moiety is the oxidation of an 11-hydroxy precursor (e.g., 11β-hydroxy-5α-androstan-17-one). This transformation is commonly accomplished using chromium (VI)-based reagents. The Jones oxidation, which employs chromium trioxide (CrO₃) in an acidic acetone (B3395972) solution, is a well-established method for oxidizing secondary alcohols in steroids to their corresponding ketones with high efficiency. numberanalytics.comnumberanalytics.comjkchemical.com This method has been widely used in the synthesis of complex molecules, including various steroid derivatives. researchgate.netscielo.org.mx Alternatively, the Oppenauer oxidation offers a milder, non-acidic method using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a ketone like acetone, which acts as a hydrogen acceptor. numberanalytics.comthermofisher.comwikipedia.org This technique is particularly useful for substrates that are sensitive to acidic conditions and is highly selective for the oxidation of secondary alcohols. thermofisher.comnumberanalytics.comresearchgate.net
| Reaction Step | Reagent(s) | Purpose | Citations |
| Side-Chain Degradation | Sodium Bismuthate (NaBiO₃) | Converts corticosteroids (e.g., cortisol) to androstene derivatives. | cas.cz |
| Hydrogenation | H₂ gas with Palladium Catalyst (e.g., Pd/CaCO₃) | Reduces the C4-C5 double bond to form the 5α-androstane skeleton. | cas.cz |
| Oxidation of 11-OH to 11-oxo | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Oxidizes the 11-hydroxyl group to a ketone. | numberanalytics.comnumberanalytics.comscielo.org.mx |
| Oxidation of 11-OH to 11-oxo | Oppenauer Oxidation (e.g., Aluminum isopropoxide, Acetone) | Provides a mild, selective oxidation of the 11-hydroxyl group to a ketone. | numberanalytics.comthermofisher.comwikipedia.org |
| Selective Ketone Reduction | Lithium tri-tert-butoxyaluminium hydride | Selectively reduces specific ketone groups (e.g., at C-3) if needed. | cas.cz |
Microbiological Transformation Techniques
Microbiological transformations offer a powerful and environmentally friendly alternative to purely chemical synthesis for producing functionalized steroids. nih.govnih.gov Fungi, in particular, possess a diverse array of enzymes that can perform highly regio- and stereospecific reactions that are often difficult to achieve through conventional chemistry. davidmoore.org.ukslideshare.netafjbs.com
For the synthesis of 11-oxygenated androstanes, the most significant microbial reaction is the introduction of a hydroxyl group at the C-11 position. This process, known as 11α-hydroxylation, was a landmark discovery in steroid biotechnology. nih.gov
Key Microorganisms: Several fungal genera are renowned for their ability to hydroxylate the steroid nucleus. Strains of Aspergillus and Rhizopus are the most widely studied and utilized for 11α-hydroxylation. researchgate.netnih.gov
Aspergillus ochraceus and Aspergillus nidulans have demonstrated a high rate and selectivity for 11α-hydroxylation on various steroid substrates. researchgate.netnih.gov
Rhizopus oryzae and Rhizopus stolonifer are also classic examples used in industrial processes to introduce the 11α-hydroxyl group onto progesterone (B1679170) and other steroid precursors. nih.govresearchgate.netcdnsciencepub.com
The Process: In a typical biotransformation, a suitable steroid precursor, such as progesterone or androstenedione (B190577), is added to a culture of the selected fungus. researchgate.netresearchgate.net The fungal enzymes, primarily cytochrome P450 monooxygenases, then catalyze the insertion of a hydroxyl group at the 11α-position. This yields an 11α-hydroxy intermediate. This biological step is often followed by a standard chemical oxidation (such as the Jones oxidation mentioned in section 6.1) to convert the newly introduced 11α-hydroxyl group into the desired 11-keto group, completing the synthesis of the 11-oxygenated steroid.
| Microorganism | Substrate(s) | Primary Product(s) | Citations |
| Aspergillus ochraceus | Progesterone, Androstenedione | 11α-Hydroxyprogesterone, 11α-Hydroxyandrostenedione | researchgate.netnih.gov |
| Aspergillus brasiliensis | Progesterone, Androsta-1,4-diene-3,17-dione | 11α-Hydroxyprogesterone, 11α-Hydroxyandrost-1,4-diene-3,17-dione | nih.govresearchgate.net |
| Rhizopus oryzae | Progesterone, Testosterone (B1683101) | 11α-Hydroxyprogesterone, 11α-Hydroxytestosterone | researchgate.netnih.gov |
| Rhizopus stolonifer | Progesterone | 11α-Hydroxyprogesterone | nih.govcdnsciencepub.com |
| Penicillium vinaceum | Androsterone (B159326), Epiandrosterone | Various oxidized products (e.g., lactones) | nih.govmdpi.com |
Enzymatic Conversion Methodologies in vitro
The use of isolated enzymes in cell-free (in vitro) systems represents the most precise method for steroid modification, offering high specificity and avoiding the side reactions that can occur with whole-cell systems. mdpi.com Cytochrome P450 (CYP) enzymes are the primary catalysts used for in vitro steroid hydroxylation. mdpi.commdpi.com
Enzyme Systems: The synthesis of an 11-oxygenated androstane can be achieved using specific steroid hydroxylases.
Fungal Hydroxylases: Enzymes from microorganisms can be isolated or produced recombinantly. For instance, the steroid 11α-hydroxylase from Rhizopus oryzae (designated CYP509C12) has been identified and functionally expressed in yeast. researchgate.netnih.gov This allows for its use in controlled in vitro reactions.
Mammalian Hydroxylases: Adrenal enzymes responsible for steroidogenesis are also used. CYP11B1 (11β-hydroxylase) is the key enzyme in humans that converts androstenedione to 11β-hydroxyandrostenedione (11OHA4). rupahealth.comoup.comscielo.br
Reaction Components: An in vitro enzymatic hydroxylation reaction requires a specific set of components to function:
The purified CYP enzyme (e.g., CYP11B1 or a fungal hydroxylase). jmb.or.kr
An electron transfer system. For mitochondrial enzymes like CYP11B1, this consists of two redox partner proteins: adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (AdR). researchgate.net For microsomal enzymes, NADPH-cytochrome P450 reductase (CPR) is required. mdpi.com
A source of reducing equivalents, which is typically NADPH. jmb.or.kr
A buffered aqueous solution to maintain optimal pH and conditions. jmb.or.kr
Multi-Enzyme Cascades: To produce this compound, a cascade of enzymatic reactions can be designed. For example, an 11β-hydroxylase (like CYP11B1) could be used to create an 11β-hydroxy intermediate. Subsequently, another enzyme, 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), can be added to catalyze the oxidation of the 11β-hydroxyl group to the 11-keto group. rupahealth.combioscientifica.com Finally, a 5α-reductase (SRD5A) enzyme would be needed to convert the Δ⁴-double bond to the 5α-androstane structure.
| Enzyme | Source Organism | Reaction Catalyzed | Required Cofactors/Partners | Citations |
| CYP11B1 (11β-hydroxylase) | Human Adrenal Gland | Androstenedione → 11β-Hydroxyandrostenedione | Adrenodoxin, Adrenodoxin Reductase, NADPH | mdpi.comrupahealth.commdpi.com |
| CYP509C12 (11α-hydroxylase) | Rhizopus oryzae | Progesterone → 11α-Hydroxyprogesterone | NADPH-Cytochrome P450 Reductase, NADPH | researchgate.netnih.gov |
| 11βHSD2 (11β-hydroxysteroid dehydrogenase type 2) | Human Kidney, Peripheral Tissues | 11β-Hydroxyandrostenedione → 11-Ketoandrostenedione | NAD⁺ | rupahealth.comoup.combioscientifica.com |
| SRD5A (5α-reductase) | Human Reproductive Tissues, Skin, Liver | Testosterone → Dihydrotestosterone (B1667394) | NADPH | nih.gov |
| CYP106A6 | Bacillus sp. | Androstenedione → 15β-Hydroxyandrostenedione | Ferredoxin, Ferredoxin Reductase, NADPH | jmb.or.kr |
Q & A
Basic: What methodological approaches are recommended for synthesizing and characterizing 5α-Androstan-11-one?
Answer:
Synthesis typically involves steroidal backbone modifications via catalytic hydrogenation or enzymatic reduction. For characterization:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using H and C NMR, focusing on C11 ketone and C5α-H signals .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to identify structural analogs.
- X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline derivatives.
Reproducibility Tip: Document solvent systems, temperature, and catalyst ratios rigorously to align with journal standards (e.g., Beilstein Journal protocols) .
Basic: What safety protocols are critical when handling 5α-Androstan-11-one in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods.
- Emergency Procedures: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical evaluation .
- Waste Disposal: Follow institutional guidelines for steroid waste, as improper disposal may pose environmental risks .
Advanced: How can researchers analyze contradictory data on 5α-Androstan-11-one’s metabolic pathways?
Answer:
- Comparative Isotopic Labeling: Use C-labeled analogs to track metabolic fates across in vitro (hepatocyte assays) and in vivo (rodent models) systems.
- LC-MS/MS Quantification: Resolve metabolite peaks with ultra-high-performance liquid chromatography (UHPLC) paired with tandem MS.
- Data Reconciliation: Apply meta-analysis frameworks to identify confounding variables (e.g., species-specific cytochrome P450 activity) .
Advanced: What strategies resolve discrepancies in receptor-binding affinity studies for 5α-Androstan-11-one?
Answer:
- Standardized Assay Conditions: Control pH, temperature, and co-factor concentrations (e.g., Mg) to minimize variability in AR/ER binding assays.
- Orthogonal Validation: Cross-validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Statistical Harmonization: Use multivariate regression to adjust for batch effects or inter-lab protocol differences .
Basic: How can researchers ensure reproducibility in 5α-Androstan-11-one synthesis protocols?
Answer:
- Detailed Supplementary Materials: Publish step-by-step procedures, including reaction monitoring (TLC/RF values) and purification methods (column chromatography gradients).
- Reference Standards: Compare synthetic products with commercially available standards (e.g., NIST-certified samples) .
- Open Data Repositories: Share raw NMR/MS spectra in platforms like Zenodo for peer validation .
Advanced: What computational tools are effective for modeling 5α-Androstan-11-one’s interactions with steroid receptors?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses against androgen receptor (AR) crystal structures (PDB: 2AM9).
- Molecular Dynamics (MD) Simulations: Run 100+ ns simulations in GROMACS to assess conformational stability and ligand-receptor hydrogen bonding.
- QM/MM Hybrid Models: Combine quantum mechanics (QM) for ligand electronic properties and molecular mechanics (MM) for receptor flexibility .
Basic: What analytical techniques are optimal for assessing 5α-Androstan-11-one purity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 240 nm) to quantify impurities (<0.1% threshold).
- Karl Fischer Titration: Determine residual solvent/water content.
- Melting Point Analysis: Compare observed vs. literature values (±2°C tolerance) .
Advanced: How can synergistic effects between 5α-Androstan-11-one and other steroids be systematically studied?
Answer:
- Combinatorial In Vitro Assays: Test binary/ternary mixtures in cell lines (e.g., LNCaP for AR activity) using factorial design experiments.
- Transcriptomic Profiling: Apply RNA-seq to identify overlapping pathways (e.g., NF-κB or Wnt signaling).
- Dose-Response Surface Modeling: Fit data to Hill or Bliss independence models to quantify synergy/antagonism .
Basic: How should 5α-Androstan-11-one stability be evaluated under varying storage conditions?
Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds.
- Light Exposure Tests: Use ICH Q1B guidelines for photostability under UV/visible light .
Advanced: What structural analogs of 5α-Androstan-11-one are critical for structure-activity relationship (SAR) studies?
Answer:
- C11-Modified Derivatives: Synthesize 11-keto, 11β-hydroxy, and 11α-methyl analogs to probe steric/electronic effects.
- Ring-A Saturated Variants: Compare 5α vs. 5β configurations for receptor selectivity.
- Data Integration: Use cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
